3-Ethylbenzoic acid
Description
Significance in Organic Synthesis and Medicinal Chemistry
The utility of 3-Ethylbenzoic acid in organic synthesis is significant. It serves as a versatile precursor for a range of organic compounds. Standard reactions such as esterification and amidation can be performed on its carboxylic acid group to produce various derivatives. A notable application is its use as a reagent in the preparation of bi-aryl amines, which have been studied as antagonists for the M3 muscarinic acetylcholine (B1216132) receptor. chemicalbook.com
In the field of medicinal chemistry, this compound and its derivatives are subjects of ongoing investigation for their potential biological activities. Research has pointed towards possible anti-inflammatory and antimicrobial properties. While direct studies on this compound are specific, broader research into benzoic acid derivatives has shown promising results. For instance, certain derivatives have been found to enhance proteasomal activity in fibroblasts without causing cytotoxicity, suggesting a potential therapeutic avenue for age-related diseases where protein degradation pathways are compromised. The compound also serves as a starting material for the synthesis of potential drug candidates with analgesic properties.
Furthermore, this compound is utilized in materials science. It can be incorporated into the production of polyesters and other polymers. Derivatives of the compound have also been explored for their potential use as components in liquid crystal displays (LCDs).
Historical Context of Research on Benzoic Acid Derivatives in Chemical Science
The study of this compound is part of a long history of research into benzoic acid and its derivatives. Benzoic acid itself was first described in the 16th century by pioneers such as Nostradamus, who isolated it through the dry distillation of gum benzoin. wikipedia.orgchemeurope.comymerdigital.comacs.org For a considerable time, this resin was the only source of the compound. wikipedia.orgchemeurope.com
The structural composition of benzoic acid was determined in 1832 by Justus von Liebig and Friedrich Wöhler. chemeurope.com A significant milestone in its application came in 1875 when Salkowski discovered its antifungal properties, which led to its use as a preservative. wikipedia.orgchemeurope.com
The first industrial synthesis of benzoic acid involved the reaction of benzotrichloride (B165768) with calcium hydroxide, followed by acidification. wikipedia.orgchemeurope.com However, this method often resulted in chlorinated impurities. wikipedia.org Today, the primary commercial production method is the catalytic oxidation of toluene (B28343) with oxygen, a process that is more environmentally friendly and yields a purer product. chemeurope.comymerdigital.comacs.org This foundational work on the synthesis and properties of benzoic acid paved the way for the exploration of its numerous derivatives, including this compound, leading to a wide array of applications in medicine, industry, and materials science. ymerdigital.combritannica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUSUAKIRZZMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210924 | |
| Record name | Benzoic acid, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619-20-5 | |
| Record name | Benzoic acid, 3-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 619-20-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZOIC ACID, 3-ETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK9G60IQ0A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 3 Ethylbenzoic Acid
Established Synthetic Routes for 3-Ethylbenzoic Acid
The synthesis of this compound can be achieved through several established chemical pathways. These routes primarily involve the introduction and subsequent oxidation of an ethyl group on a benzene (B151609) ring or the direct modification of a pre-existing substituted benzene derivative.
Oxidation Reactions for Benzoic Acid Formation
A common and direct approach to the synthesis of benzoic acid derivatives is the oxidation of an alkyl group attached to the benzene ring.
The liquid-phase oxidation of 3-ethyltoluene stands as a primary method for the production of this compound. This process typically involves the use of a catalyst and an oxidizing agent, such as air or pure oxygen, under controlled temperature and pressure. The reaction proceeds via the oxidation of the methyl group, which is more susceptible to oxidation than the ethyl group, to a carboxylic acid functionality.
Studies on the catalytic liquid-phase oxidation of toluene (B28343) to benzoic acid have provided insights applicable to its ethyl-substituted analogue. For instance, the oxidation of toluene using a cobalt-stearate catalyst has been investigated, with reaction conditions optimized for temperature, oxygen flow rate, and catalyst loading to maximize the yield of benzoic acid. A similar approach can be envisioned for the selective oxidation of the methyl group of 3-ethyltoluene. The activation energy for the oxidation of toluene to benzoic acid has been determined to be 49.4 kJ/mol, providing a kinetic benchmark for related reactions.
| Precursor | Oxidizing Agent | Catalyst | Temperature (°C) | Pressure | Yield (%) |
| 3-Ethyltoluene | Air/Oxygen | Cobalt salts (e.g., cobalt stearate) | ~150-170 | Atmospheric or elevated | Variable |
Note: The yield of this compound is dependent on the specific reaction conditions and the selectivity of the catalyst for the methyl group over the ethyl group.
Ozonolysis represents another powerful oxidation technique for the synthesis of carboxylic acids. This method involves the cleavage of a carbon-carbon double bond by ozone. For the synthesis of this compound, a suitable precursor would be a compound containing a double bond that, upon cleavage, yields the desired carboxylic acid. For instance, the ozonolysis of 3-ethylstyrene, followed by an oxidative work-up, would lead to the formation of this compound. While general ozonolysis protocols are well-established, specific catalytic systems can enhance the efficiency and selectivity of this transformation.
Friedel-Crafts Alkylation and Subsequent Oxidation Strategies
The Friedel-Crafts reaction provides a versatile method for introducing alkyl or acyl groups onto an aromatic ring. This can be strategically employed in a multi-step synthesis of this compound.
A plausible synthetic route involves the Friedel-Crafts acylation of ethylbenzene. In this reaction, ethylbenzene is treated with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This introduces an acetyl group onto the ethylbenzene ring, primarily at the para and ortho positions due to the directing effect of the ethyl group. To obtain the 3-substituted product, a different starting material or a more complex synthetic strategy would be required. However, for the purpose of illustrating the principle, if 1-(3-ethylphenyl)ethan-1-one were synthesized through an alternative route, its subsequent oxidation via a haloform reaction (using sodium hypochlorite, for example) would yield this compound.
A study on the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride yielded a mixture of isomers, with the para-isomer being the major product (78%), followed by the meta (7%) and ortho (2%) isomers. This highlights the regioselectivity challenges that need to be considered in such synthetic designs.
| Step | Reactants | Catalyst/Reagents | Product |
| 1. Friedel-Crafts Acylation | Ethylbenzene, Acetyl chloride | Aluminum chloride | 1-(4-ethylphenyl)ethan-1-one (major) |
| 2. Oxidation (Haloform) | 1-(3-ethylphenyl)ethan-1-one | Sodium hypochlorite | This compound |
Derivatization and Functionalization Strategies of this compound
The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of chemical transformations, leading to the synthesis of various derivatives with modified properties and potential applications.
Common derivatization reactions include esterification and amide formation.
Esterification: this compound can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This is a reversible reaction known as the Fischer esterification. For example, the reaction of this compound with ethanol yields ethyl 3-ethylbenzoate. quora.comyoutube.comresearchgate.netyoutube.comyoutube.com The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol.
| Reactants | Catalyst | Product |
| This compound, Ethanol | Sulfuric acid | Ethyl 3-ethylbenzoate |
Amide Formation: The synthesis of amides from this compound can be achieved through a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride, 3-ethylbenzoyl chloride, by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting 3-ethylbenzoyl chloride is then reacted with ammonia or a primary or secondary amine to form the corresponding amide. globalconference.infochemguide.co.ukdoubtnut.com This reaction is typically rapid and high-yielding.
| Step | Reactants | Reagents | Product |
| 1. Acyl Chloride Formation | This compound | Thionyl chloride | 3-Ethylbenzoyl chloride |
| 2. Amidation | 3-Ethylbenzoyl chloride, Ammonia | - | 3-Ethylbenzamide |
These derivatization strategies are fundamental in medicinal chemistry and materials science for tuning the physicochemical properties of molecules.
Carboxylic Acid Group Transformations
The carboxyl group is the most reactive site of this compound, readily undergoing reactions such as esterification, amidation, and conversion to acid halides and anhydrides. These transformations are crucial for creating a variety of derivatives with applications in pharmaceuticals, polymers, and other specialty chemicals.
Esterification of this compound, typically with an alcohol in the presence of an acid catalyst, is a common method to produce its corresponding esters. While specific kinetic studies on this compound are not extensively detailed in the available literature, the principles governing the esterification of benzoic acid and its derivatives are directly applicable.
Kinetic studies on the esterification of benzoic acid with alcohols like 1-butyl alcohol, catalyzed by p-toluenesulfonic acid, show the reaction typically follows first-order kinetics with respect to the benzoic acid. dnu.dp.uaresearchgate.net For this system, the activation energies for the forward and reverse reactions have been calculated as 58.40 and 57.70 kJ·mol⁻¹, respectively. dnu.dp.uaresearchgate.net Such studies are crucial for optimizing reaction conditions, such as temperature and catalyst loading, to achieve high conversion rates. For instance, under optimal conditions, benzoic acid conversion can reach 92% in 120 minutes. dnu.dp.uaresearchgate.net
Various catalysts can be employed to facilitate the esterification, including mineral acids like sulfuric acid and solid acid catalysts. researchgate.net The use of heterogeneous catalysts is of particular interest as it simplifies product purification.
Table 1: General Conditions and Kinetic Parameters for Benzoic Acid Esterification
| Alcohol | Catalyst | Temperature (°C) | Key Findings |
|---|---|---|---|
| 1-Butyl Alcohol | p-Toluenesulfonic acid | 92.05 - 116.25 | Reaction is first-order with respect to benzoic acid. dnu.dp.uaresearchgate.net |
| Ethanol | Sulfuric Acid / Ion Exchange Resins | High Temperature | Kinetic parameters were determined using conventional heating to model reaction conversion. researchgate.net |
| Various Alcohols | Ionic Liquids | Not specified | High degrees of acid conversion are achieved within 3 hours. researchgate.net |
The conversion of this compound into amides is a key transformation for synthesizing compounds with significant biological and material science applications. The direct reaction of a carboxylic acid with an amine is often challenging and requires high temperatures. wikipedia.org Therefore, activating agents are commonly used to facilitate amide bond formation under milder conditions. nih.govlibretexts.org
A direct and specific example is the reaction of this compound with dimethylamine, which forms 3-ethyl-N,N-dimethylbenzamide. brainly.com This reaction proceeds via a nucleophilic attack by the lone pair of electrons on the nitrogen of dimethylamine on the carbonyl carbon of the acid. brainly.com This is followed by the elimination of a water molecule to form the stable amide bond. brainly.com
General methods for the amidation of carboxylic acids are broadly applicable to this compound. One such method involves the use of titanium tetrachloride (TiCl₄) in pyridine, which mediates the direct condensation of carboxylic acids and amines to provide amides in moderate to excellent yields. nih.gov Other activating agents can also be employed to first convert the carboxylic acid into a more reactive intermediate, such as an acid chloride or anhydride (B1165640), which then readily reacts with an amine. wikipedia.orgnih.gov
Table 2: Reagents for Amidation of Carboxylic Acids
| Activating Agent/Method | Description |
|---|---|
| Direct Heating with Amine | Requires high temperatures to drive off water; often results in salt formation. wikipedia.orgyoutube.com |
| Titanium Tetrachloride (TiCl₄) | Mediates one-pot condensation of carboxylic acids and amines in pyridine at elevated temperatures. nih.gov |
| Dicyclohexylcarbodiimide (DCC) | A common coupling agent used to activate the carboxylic acid. libretexts.org |
To enhance the reactivity of the carboxyl group, this compound can be converted into more powerful acylating agents, namely acid halides and acid anhydrides.
Acid Halides: 3-Ethylbenzoyl chloride, the most common acid halide derivative, can be synthesized by reacting this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.orgyoutube.com Similarly, reaction with phosphorus tribromide (PBr₃) yields 3-ethylbenzoyl bromide. libretexts.orglibretexts.org These acid halides are highly reactive intermediates used in a wide range of nucleophilic acyl substitution reactions to produce esters, amides, and anhydrides. libretexts.org The reaction with thionyl chloride is particularly effective, converting the hydroxyl group into an excellent leaving group and producing gaseous byproducts that are easily removed. youtube.com
Acid Anhydrides: 3-Ethylbenzoic anhydride can be prepared through several methods. A common laboratory-scale synthesis involves the reaction of an acid halide (like 3-ethylbenzoyl chloride) with a carboxylate salt (such as sodium 3-ethylbenzoate). wikipedia.org Another established method is the dehydration of the carboxylic acid itself. wikipedia.org This can be achieved by heating this compound, or more efficiently, by using a dehydrating agent like acetic anhydride in the presence of a catalyst. wikipedia.orgorgsyn.org Anhydrides can also be formed by treating carboxylic acids with various other reagent systems, including triphenylphosphine/trichloroisocyanuric acid and dicyclohexylcarbodiimide. researchgate.netnih.gov
Aromatic Ring Functionalization
The benzene ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The position of the incoming substituent is directed by the two existing groups: the ethyl group and the carboxylic acid group.
Halogenation involves the introduction of halogen atoms (Cl, Br, I) onto the aromatic ring. The ethyl group is an activating, ortho-, para- directing group, while the carboxylic acid group is a deactivating, meta- directing group. The positions ortho to the ethyl group are C2 and C4, and the para position is C6. The positions meta to the carboxylic acid are C5 and C1 (where the ethyl group is).
Due to these competing directing effects, the halogenation of this compound can lead to a mixture of products. The activating nature of the ethyl group will preferentially direct incoming electrophiles to the C2, C4, and C6 positions. Steric hindrance from the adjacent ethyl group might slightly disfavor substitution at the C2 position compared to C4 and C6. General procedures for the halogenation of alkylbenzoic acid esters often involve reacting the substrate with a halogenating agent at elevated temperatures, sometimes under UV irradiation. google.com
Achieving regioselectivity in the functionalization of disubstituted benzene rings like this compound is a significant challenge in synthetic chemistry. The outcome of an electrophilic aromatic substitution reaction is determined by the interplay of the electronic and steric effects of the substituents already present on the ring.
Electronic Effects: The electron-donating ethyl group activates the positions ortho and para to it (C2, C4, C6), making them more nucleophilic and thus more susceptible to attack by electrophiles. The electron-withdrawing carboxylic acid group deactivates the ring, particularly at the ortho and para positions relative to it (C2, C4, C5), and directs incoming groups to the meta position (C5).
Steric Effects: The bulkiness of the substituents can hinder the approach of the electrophile to adjacent positions. For this compound, substitution at the C2 position may be sterically hindered by the neighboring ethyl group.
The stronger activating effect of the ethyl group generally dominates, meaning that substitution is most likely to occur at the positions it activates (C2, C4, and C6). However, the deactivating effect of the carboxyl group will slow the reaction rate compared to ethylbenzene. Precise control over regioselectivity often requires advanced synthetic strategies, such as the use of specific catalysts or blocking groups to temporarily deactivate certain positions on the ring. nih.gov
Directed Metalation Techniques in Benzoic Acid Derivatives
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds, including benzoic acid derivatives. wikipedia.org In this technique, a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), facilitating the deprotonation of the proximal ortho-position. wikipedia.orgbaranlab.org The carboxylate group itself can serve as a DMG of intermediate strength. rsc.orgresearchgate.net
The process begins with the deprotonation of the acidic carboxylic proton by the organolithium base. The resulting lithium carboxylate then directs the second equivalent of the base to remove a proton from the C2 or C6 position of the benzene ring, forming a dilithiated species. rsc.orgsemanticscholar.org This intermediate can then react with various electrophiles to introduce a substituent specifically at the ortho position. rsc.org
For benzoic acid itself, treatment with s-BuLi in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at low temperatures (e.g., -90°C) generates the ortho-lithiated species. rsc.orgresearchgate.net This species readily reacts with electrophiles like methyl iodide or dimethyl disulfide. rsc.orgresearchgate.net The carboxylate has been established to be a more effective directing group than an alkyl group, meaning that for this compound, metalation is expected to occur regioselectively at the C2 position, which is ortho to the carboxylate group, rather than at the C4 position, which is ortho to the ethyl group. The efficiency and regioselectivity of the metalation are influenced by the choice of base and additives like TMEDA, which breaks up organolithium aggregates, increasing their basicity. baranlab.orgorganic-chemistry.org
| Reagent/Component | Function | Typical Conditions |
|---|---|---|
| s-BuLi or n-BuLi | Strong base for deprotonation | Stoichiometric amounts |
| TMEDA | Ligand to break up R-Li aggregates, increasing reactivity | Often used with s-BuLi |
| THF | Aprotic solvent | -90°C to -78°C |
| Electrophile (e.g., CH₃I, (CH₃S)₂) | Reacts with the lithiated intermediate | Added after lithiation |
Protecting Group Chemistry in Complex Synthesis
In multi-step syntheses involving this compound, the carboxylic acid functional group often requires protection to prevent it from interfering with reactions targeting other parts of the molecule. ddugu.ac.in The acidic proton can interfere with base-catalyzed reactions, and the carbonyl group is susceptible to nucleophilic attack. ddugu.ac.in Protecting groups serve to temporarily mask this reactivity.
The most common strategy for protecting carboxylic acids is to convert them into esters. oup.comlibretexts.org The choice of ester is critical and depends on the specific reaction conditions that will be employed in subsequent steps; the protecting group must be stable under those conditions but readily removable under a different, specific set of conditions. oup.com This concept is known as orthogonal protection. rsc.org
Common ester protecting groups for carboxylic acids include:
Methyl and Ethyl esters : These are robust and are typically removed by acid- or base-catalyzed hydrolysis. libretexts.org However, basic hydrolysis may be unsuitable for molecules containing other base-labile functional groups. oup.com
Benzyl (B1604629) esters : A key advantage of benzyl esters is their removal under neutral conditions via hydrogenolysis (e.g., H₂, Pd/C), a method that is compatible with many other functional groups. libretexts.orgrsc.org
tert-Butyl esters : These are readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid) and are stable to basic and many reductive conditions. libretexts.org
Silyl esters : Groups like trimethylsilyl (TMS) are easily cleaved by fluoride ions or mild acid. libretexts.orgrsc.org
The selection of a protecting group strategy is a tactical decision in synthesis design, adding steps for protection and deprotection but enabling transformations that would otherwise be impossible. uchicago.edu
| Protecting Group | Structure (-R) | Common Cleavage Conditions | Reference |
|---|---|---|---|
| Methyl Ester | -CH₃ | Acid or base hydrolysis (e.g., NaOH, H₂O) | libretexts.org |
| Benzyl Ester | -CH₂Ph | Hydrogenolysis (H₂, Pd/C) | libretexts.org |
| tert-Butyl Ester | -C(CH₃)₃ | Mild acid (e.g., TFA) | libretexts.org |
| Silyl Ester | -Si(CH₃)₃ (TMS) | Fluoride ion (e.g., TBAF) or mild aqueous acid | libretexts.org |
Heterocyclic Compound Synthesis Utilizing this compound as a Building Block
Annulation Reactions and Cyclizations
This compound and its derivatives are valuable starting materials for the synthesis of heterocyclic compounds through annulation reactions, where a new ring is formed on the existing benzene ring. Carboxyl-directed C-H activation is a prominent strategy, where a transition metal catalyst, guided by the carboxylic acid group, activates an ortho C-H bond to initiate cyclization with a coupling partner. rsc.org
For instance, benzoic acids can undergo rhodium-catalyzed cascade annulation with alkynes to furnish pyranoquinolinones. rsc.org Ruthenium(II) catalysts have been used for the annulation of benzoic acids with propargylic carbonates to yield isocoumarins. rsc.org Another approach involves the palladium-catalyzed annulation of aromatic acids with specific coupling partners like 2-fluoro-substituted diaryliodonium salts to synthesize 3,4-benzocoumarin derivatives. rsc.org These methods often proceed with high regioselectivity due to the directing effect of the carboxyl group. While these examples use benzoic acid, the principles are directly applicable to this compound, leading to the formation of ethyl-substituted heterocyclic products.
Synthesis of Pyrazole-Containing Derivatives
This compound can serve as a scaffold for the synthesis of molecules containing a pyrazole ring, a heterocycle known for its presence in many pharmacologically active compounds. researchgate.netresearchgate.net A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov
To incorporate a pyrazole moiety onto a this compound backbone, a multi-step synthesis can be envisioned. For example, a derivative of this compound could be used to synthesize a chalcone (an α,β-unsaturated ketone). This chalcone can then be reacted with hydrazine hydrate or a substituted hydrazine in a cyclocondensation reaction to form the pyrazole ring. nih.govijop.net An alternative strategy reported in the literature involves the reaction of an acetophenone derivative (which could be derived from this compound) with a hydrazinobenzoic acid to form a hydrazone, which is then cyclized using a Vilsmeier-Haack reagent to generate the pyrazole ring directly attached to the benzoic acid moiety. researchgate.net
Catalytic Methodologies in this compound Synthesis and Derivatization
Palladium-Catalyzed Transformations
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com These methods can be applied to derivatives of this compound to introduce a wide variety of substituents. To participate in these reactions, the this compound ring typically needs to be functionalized with a halide (e.g., Br, I) or a triflate, which can be achieved through standard aromatic substitution reactions.
Key palladium-catalyzed reactions applicable to this compound derivatives include:
Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. youtube.comsemanticscholar.org A bromo-3-ethylbenzoic acid derivative could be coupled with various aryl- or vinylboronic acids to synthesize biaryl or styrenyl compounds.
Heck Reaction : This reaction involves the coupling of an unsaturated compound (an alkene) with an aryl halide. youtube.com This could be used to attach alkenyl side chains to the this compound ring system.
Carbonylation Reactions : Palladium catalysts can facilitate the insertion of carbon monoxide (CO). While this compound already possesses a carboxyl group, this methodology is crucial for synthesizing benzoic acids from aryl halides. acs.org More advanced palladium-catalyzed methods can directly carboxylate aryl bromides using CO₂, offering a more direct route. acs.org
These catalytic transformations are valued for their high functional group tolerance, allowing for the late-stage modification of complex molecules built upon the this compound scaffold. nih.govresearchgate.net
Ruthenium-Catalyzed Dehydrogenation Reactions
While direct ruthenium-catalyzed dehydrogenation of the ethyl group in this compound to a vinyl group has not been extensively documented in readily available literature, the principles of such transformations on analogous molecules are well-established. Ruthenium complexes are known to catalyze the dehydrogenation of alkanes and alkylarenes to their corresponding alkenes. For instance, the dehydrogenation of ethylbenzene to styrene is a significant industrial process, often employing iron-based catalysts, but ruthenium catalysts have also been explored for similar C-H activation processes.
The general mechanism for such a reaction would likely involve the coordination of the ruthenium catalyst to the aromatic ring, followed by C-H bond activation at the benzylic position of the ethyl group. Subsequent β-hydride elimination would then yield the corresponding styrenic derivative, 3-vinylbenzoic acid, and a ruthenium-hydride species, which would be regenerated in the catalytic cycle.
A conceptual reaction scheme is presented below:
Conceptual Dehydrogenation of this compound
Advanced Spectroscopic and Computational Investigations of 3 Ethylbenzoic Acid
Spectroscopic Characterization Methodologies
The molecular structure and functional groups of 3-ethylbenzoic acid are precisely identified and characterized through a combination of advanced spectroscopic techniques. These methods provide a detailed understanding of the compound's atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR provide critical data for its structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The ethyl group gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The aromatic protons on the benzene (B151609) ring appear as a complex multiplet in the downfield region, and the acidic proton of the carboxylic acid group is typically observed as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. It shows distinct peaks for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons are influenced by the positions of the ethyl and carboxylic acid substituents on the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents predicted chemical shift ranges based on analogous compounds like p-ethylbenzoic acid. Actual values may vary slightly.
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Methyl (CH₃) | ~1.2-1.4 (triplet) | ~15 |
| Methylene (CH₂) | ~2.6-2.8 (quartet) | ~29 |
| Aromatic (C-H) | ~7.3-8.0 (multiplet) | ~127-134 |
| Aromatic (C-COOH) | - | ~131 |
| Aromatic (C-CH₂CH₃) | - | ~145 |
| Carboxylic Acid (COOH) | ~10-12 (broad singlet) | ~172 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong, sharp peak around 1680-1710 cm⁻¹. Additional peaks corresponding to C-H stretching of the aromatic ring and the ethyl group, as well as C=C stretching within the aromatic ring, are also observed.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1680-1710 |
| Aromatic | C-H Stretch | ~3000-3100 |
| Alkyl (Ethyl) | C-H Stretch | ~2850-2970 |
| Aromatic | C=C Stretch | ~1450-1600 |
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, UPLC) for Molecular Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. When a sample of this compound is introduced into the mass spectrometer, it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ confirms the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum can provide further structural information.
Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with MS are invaluable for the analysis of this compound in complex mixtures. nih.govacs.org These methods first separate the components of a mixture using chromatography, and then the mass spectrometer provides identification and quantification of the eluted compounds. nih.govacs.org This is particularly useful in metabolic studies or for purity analysis. For instance, LC-MS/MS methods have been developed for the determination of related benzoic acid derivatives as potential genotoxic impurities in pharmaceutical ingredients. researchgate.net
Structural Analysis Techniques
The precise three-dimensional arrangement of atoms in this compound is determined using advanced structural analysis techniques, providing insights into its solid-state conformation and potential intermolecular interactions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. While specific crystallographic data for this compound is not as readily available in the provided search results, the structures of closely related compounds, such as 4-ethylbenzoic acid, have been studied. researchgate.netiucr.orgrcsb.org For example, the crystal structure of 4-ethylbenzoic acid in complex with the enzyme CYP199A4 has been determined, revealing how the molecule binds within the active site. rcsb.org In the solid state, benzoic acid derivatives often form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact. It is highly probable that this compound would exhibit similar dimeric structures in its crystalline form.
Quantum Chemical and Computational Studies
Quantum chemical methods are instrumental in providing a molecular-level understanding of the structure, properties, and reactivity of this compound. These computational approaches complement experimental data and offer predictive insights.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for studying the electronic structure of molecules like this compound. scispace.comnumberanalytics.com DFT calculations are employed to predict a variety of properties, including molecular geometries, vibrational frequencies, and electronic characteristics. catalysis.blog
For substituted benzoic acids, DFT methods are used to calculate frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). benchchem.com The energies of these orbitals are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. Furthermore, DFT is used to generate electrostatic potential maps, which reveal the electron density distribution and help predict sites susceptible to electrophilic or nucleophilic attack. benchchem.combenchchem.com In the case of ethylbenzoic acid isomers, DFT calculations, such as those using the B3LYP functional, have been used to determine the relative energy differences between the ortho, meta, and para forms. swarthmore.edu
Table 1: Predicted Electronic Properties of Benzoic Acid Derivatives using DFT
| Property | Description | Application to this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Predicts regions of high electron density, likely the aromatic ring and oxygen atoms, susceptible to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Indicates regions of low electron density, such as the carboxylic acid proton and the carbonyl carbon, as sites for nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. |
| Electrostatic Potential | A map of charge distribution on the molecule's surface. | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, guiding predictions of intermolecular interactions. |
This table is a representation of how DFT is applied. Specific energy values require dedicated computational studies.
The Hartree-Fock (HF) method, an ab initio approach, provides a fundamental framework for understanding molecular properties, although it inherently does not account for electron correlation. researchgate.net It has been used in conjunction with other methods to improve the accuracy of property predictions. For instance, studies have combined HF calculations with linear regression correction schemes to accurately predict thermochemical properties like the standard heat of formation (ΔHf°) for a range of organic molecules, including this compound. researchgate.netscispace.com This approach uses physical descriptors such as the number of lone-pair electrons and bonding electrons to correct for the correlation energy that HF methods neglect. researchgate.net
Semiempirical methods (like PM3, PM6, and PM7), which use parameters derived from experimental data, offer a computationally less expensive alternative for studying large molecules. researchgate.net These methods are also applied to investigate the properties of benzoic acid derivatives. researchgate.net
Table 2: Comparison of Calculated Standard Heat of Formation (ΔHf°) for this compound using a Corrected HF Approach
| Method | Uncorrected ΔHf° (kcal/mol) | Corrected ΔHf° (kcal/mol) |
|---|---|---|
| HF/6-31G(d) | -87.9 | -4.5 |
| HF/6-311+G(d,p) | - | -4.1 |
Data sourced from a study on combining Hartree-Fock calculations with linear regression correction. scispace.com
The thermochemistry of benzoic acid and its derivatives has been a subject of both experimental and computational investigation. researchgate.net For this compound, key thermochemical data such as the enthalpy of formation, combustion, and sublimation have been determined. nist.govnist.gov Experimental values are often compared with those derived from computational models to validate and refine the theoretical methods. swarthmore.edu
For example, the gas-phase enthalpy of formation (ΔfH°gas) for this compound has been experimentally measured. nist.gov Computational studies have also predicted this value. A notable study compared experimental results for ethylbenzoic acid isomers with values from a group contribution (GC) model and B3LYP calculations, highlighting that steric effects in the ortho-isomer cause deviations from the GC model predictions. swarthmore.edu The agreement for the meta- and para-isomers was found to be within chemical accuracy. swarthmore.edu
Table 3: Selected Thermochemical Data for this compound
| Property | Value | Units | Method | Source |
|---|---|---|---|---|
| Enthalpy of Formation (gas, 298.15 K) | -346.8 ± 1.5 | kJ/mol | Combustion Calorimetry | nist.gov |
| Enthalpy of Sublimation (298.15 K) | 99.1 ± 0.4 | kJ/mol | Vapor Pressure | nist.gov |
| Enthalpy of Sublimation | 99.7 ± 0.4 | kJ/mol | Microcalorimetry | nist.gov |
| Enthalpy of Fusion | 20.3 | kJ/mol | DSC | nist.gov |
| Melting Point | 318 | K | - | nist.gov |
Data compiled from the NIST Chemistry WebBook. nist.govnist.gov
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, providing insights into conformational changes and intermolecular interactions. rsc.org For systems involving this compound and its analogs, MD simulations have been used to model their interactions in various environments, from biological targets to oil-brine interfaces. benchchem.comresearchgate.net
The accuracy of MD simulations is highly dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system. nih.gov Force fields like the General Amber Force Field (GAFF) and OPLS-AA are often used for organic molecules. mdpi.comchemrxiv.org Host-guest binding studies involving substituted benzoic acids, including 4-ethylbenzoic acid, serve as important benchmarks for testing and developing more accurate force fields. nih.govbiorxiv.org These studies help refine parameters, particularly for noncovalent interactions, which are critical for predicting binding affinities. nih.gov
Investigation of Intermolecular Interactions
The physical properties and crystal structure of this compound are dictated by the nature and geometry of its intermolecular interactions. Computational tools provide a detailed analysis of these non-covalent forces.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is generated based on the electron distribution of the molecule, allowing for the mapping of different close contacts between atoms. This analysis partitions the crystal space into regions where the electron density of a given molecule dominates, providing a graphical representation of intermolecular interactions.
Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Structurally Similar Benzoate Complex
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | ~57% | Represents van der Waals interactions between hydrogen atoms, typically the most abundant contact. |
| C···H / H···C | ~22% | Includes C-H···π interactions, which are important for the packing of aromatic systems. |
| O···H / H···O | ~14% | Primarily represents the strong hydrogen bonds forming the carboxylic acid dimers. |
Percentages are based on data for a copper(II) complex with 3-methyl-benzoate and are representative of what might be expected for this compound. nih.gov
Applications and Material Science Contributions of 3 Ethylbenzoic Acid Derivatives
Integration in Metal-Organic Frameworks (MOFs) Synthesis
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic ligand is critical as it dictates the topology, pore size, and chemical environment of the resulting framework. 3-Ethylbenzoic acid, as a monofunctional carboxylate ligand, can be used both as a primary building block and as a modulating agent in MOF synthesis.
The self-assembly process in MOF synthesis is a complex interplay of coordination bonding between metal centers and organic linkers to form a thermodynamically stable, extended network. nih.gov Carboxylate groups, such as the one in this compound, are widely used due to their ability to form strong, well-defined coordination bonds with a variety of metal ions, creating secondary building units (SBUs). nih.gov The geometry of these SBUs is determined by the coordination environment of the metal and the arrangement of the carboxylate carbons. nih.gov
When a derivative of this compound is used as a ligand, it connects to metal centers, and the ethyl group projects into the pores of the forming framework. This functionalization influences the resulting structure in several ways:
Steric Influence : The ethyl group occupies a specific volume, which can direct the assembly of the framework, potentially leading to unique topologies not accessible with simpler, unfunctionalized ligands.
Interpenetration : In some frameworks, the presence of bulky side groups can prevent the interpenetration of multiple independent networks, leading to more open and accessible porous structures. rsc.org
Pore Environment : The aliphatic and non-polar nature of the ethyl group modifies the chemical landscape of the pores, which can be crucial for selective adsorption or catalytic applications.
The final structure of a MOF is also influenced by the flexibility and coordination modes of its ligands. While rigid ligands often lead to predictable structures, semi-flexible ligands can adapt to different metal coordination environments, sometimes resulting in novel network topologies. mdpi.com The use of mixed-ligand systems, combining 3-ethylbenzoate with other linkers (e.g., N-donor ligands), can further increase structural diversity, leading to complex 3D frameworks with unique properties. rsc.org
In MOF synthesis, modulators are often added to the reaction mixture to control the crystallization process. These are typically monofunctional carboxylic acids, like benzoic acid, that compete with the primary linker for coordination to the metal centers. scispace.comrsc.org This competitive binding slows down the nucleation and growth of the MOF crystals, which can lead to significant improvements in the quality of the final material. rsc.org
This compound can serve as an effective modulator. Its role in the synthesis can be summarized as:
Improved Crystallinity : By slowing the rate of framework formation, modulators allow for defects to be corrected during crystal growth, resulting in larger, more well-defined crystals with higher crystallinity. nih.gov Studies on UiO-66 and other zirconium-based MOFs have shown that using benzoic acid as a modulator yields highly crystalline, monodisperse octahedral crystals, in contrast to unmodulated or alternatively modulated syntheses that may produce poorly defined materials. scispace.com
Morphology Control : The concentration and chemical nature of the modulator can be adjusted to control the final shape (morphology) of the MOF crystals. researchgate.net The use of benzoic acid modulators in the synthesis of cerium-based MOFs has been shown to yield uniform particle sizes. rsc.org The specific size and electronic profile of this compound would offer a distinct level of control compared to other modulators like acetic or formic acid. mdpi.com
The table below illustrates how different modulators can affect the properties of a representative MOF, UiO-66, based on findings from related studies.
Table 1: Effect of Modulators on UiO-66 MOF Properties
| Modulator | Effect on Crystallinity | Effect on Crystal Morphology | Impact on Porosity |
|---|---|---|---|
| None | Often lower crystallinity, smaller crystals | Less defined morphology | Baseline porosity |
| Acetic Acid | Improved crystallinity | Varies; can be less uniform | Can increase N₂ adsorption |
| Formic Acid | Improved crystallinity | Varies; can be less uniform | Can lead to highly defective structures with increased N₂ adsorption mdpi.com |
| Benzoic Acid | High crystallinity, larger crystals scispace.com | Well-defined octahedral crystals scispace.com | Can improve overall quality and accessible surface area |
| This compound (Predicted) | Predicted high crystallinity | Predicted well-defined morphology | Pore environment functionalized with ethyl groups |
A key application of MOFs is in gas storage and separation, which is highly dependent on the properties of the porous framework, including its surface area, pore volume, and the chemical nature of its internal surface. rsc.org Functionalizing the organic linkers is a primary strategy for tuning these properties to target specific gases. nih.govosti.gov
Incorporating 3-ethylbenzoate ligands into a MOF structure directly functionalizes the pore surfaces with ethyl groups. This modification has a direct impact on gas adsorption behavior:
Enhanced Affinity for Hydrocarbons : The non-polar, aliphatic ethyl groups can increase the framework's affinity for non-polar gas molecules, such as methane (B114726) (CH₄) and other light hydrocarbons, through enhanced van der Waals interactions. This can lead to higher adsorption capacities for these gases, which is relevant for natural gas storage applications.
Hydrophobicity : The ethyl groups can increase the hydrophobicity of the MOF's pores, making the material more stable in the presence of moisture and potentially improving its performance in separating gases from humid streams.
Research on isostructural MOFs with different functional groups (e.g., -H, -CH₃, -Cl) has demonstrated that even small changes to the ligand can significantly alter gas uptake properties. nih.gov For instance, at low pressures, the interaction between the gas and the pore surface is dominant, while at higher pressures, the total pore volume becomes more critical. nih.gov The presence of an ethyl group from a 3-ethylbenzoate ligand would therefore be expected to enhance low-pressure adsorption of specific organic vapors or hydrocarbon gases.
Role in Catalysis and Ligand Design
The precise arrangement of metal ions and organic linkers in MOFs and coordination polymers makes them highly tunable platforms for catalysis. The organic ligand plays a crucial role, influencing not only the structure of the catalyst but also the electronic properties of the active metal centers.
In transition metal catalysis, ligands are used to stabilize the metal center and modulate its reactivity. This compound and its derivatives can act as ligands in the synthesis of both discrete coordination complexes and extended MOFs for catalytic applications. When coordinated to a transition metal such as cobalt, copper, or manganese, the 3-ethylbenzoate ligand influences the catalytic site in two main ways: epa.govresearchgate.net
Electronic Effects : The ethyl group is weakly electron-donating through an inductive effect. This can increase the electron density on the coordinated metal center, which may enhance its reactivity in certain catalytic cycles, for example, in oxidative addition steps.
Steric Effects : The steric bulk of the ethyl group can create a specific pocket around the metal's active site. This can influence substrate selectivity by allowing smaller substrates to access the active site while blocking larger ones, a key principle in shape-selective catalysis.
Coordination polymers constructed from transition metals and various carboxylate ligands have demonstrated significant catalytic activity. For example, cobalt(II) coordination polymers have been synthesized that form robust three-dimensional structures capable of acting as catalysts. researchgate.netasianpubs.org The specific geometry and connectivity in these structures, which would be influenced by a ligand like 3-ethylbenzoate, are critical to their function.
MOFs and coordination polymers containing active metal sites can catalyze a wide range of organic transformations, including oxidations, reductions, C-C bond-forming reactions, and polymerizations. researchgate.netnih.gov A catalyst designed with 3-ethylbenzoate ligands would possess Lewis acidic metal sites within a specifically functionalized porous environment.
A hypothetical catalytic system, such as a Cu(II) or Co(II) MOF constructed with 3-ethylbenzoate ligands, could be applied to various reactions. For instance, copper(II) coordination polymers have been shown to be excellent catalysts for the cyanosilylation of aldehydes. mdpi.com
Table 2: Representative Catalytic Applications of Carboxylate-Based Coordination Polymers
| Catalyst System (Example) | Metal Center | Ligand Type | Organic Transformation | Key Finding | Reference |
|---|---|---|---|---|---|
| [Cu₂(μ₃-dppa)(2,2′-bipy)₂(H₂O)]n | Copper (Cu) | Tetracarboxylate | Cyanosilylation of aldehydes | Excellent catalytic activity at 35 °C, demonstrating the potential of carboxylate-based polymers. | mdpi.com |
| {[Co(μ₃-L)(4,4'-bipy)]·H₂O}n | Cobalt (Co) | Thio-functionalized carboxylate | Photocatalytic degradation | The coordination environment around the metal is key to the material's photocatalytic properties. | epa.gov |
In such a system, the reaction would occur at the open or accessible metal sites within the MOF's pores. The ethyl groups lining the pores could help in sequestering non-polar substrates from the reaction medium, pre-concentrating them near the active sites and thereby increasing the reaction efficiency. Furthermore, the robust nature of the MOF would allow the catalyst to be easily recovered and reused, a significant advantage over homogeneous catalytic systems. nih.gov
Mechanistic Investigations of Catalytic Pathways (e.g., Homogeneous Catalysis)
The unique electronic and structural characteristics of this compound and its derivatives make them significant subjects in the mechanistic investigation of catalytic pathways, particularly in homogeneous catalysis. The carboxyl group is central to its catalytic activity, capable of participating in reactions as a proton donor, a coordinating ligand, and a director for chemical transformations. patsnap.com
In palladium-catalyzed reactions, such as hydroxycarbonylation, benzoic acid derivatives are crucial for the synthesis of aromatic acids from aryl iodides. nih.gov Mechanistic studies reveal that the catalytic cycle involves a critical oxidative addition step where the aryl iodide adds to the palladium(0) center. nih.gov The carboxylic acid, or its conjugate base, then acts as a nucleophile, attacking the coordinated carbon monoxide to form the final product and regenerate the catalyst. The nature of the ligands on the palladium center and the choice of base are key factors that influence the reaction rate and selectivity. nih.gov
Another area of investigation is in oxidation reactions where benzoic acid can be part of a system that catalytically activates oxidants like hydrogen peroxide. researchgate.net Research suggests a mechanism involving a diacid–anhydride (B1165640) equilibrium. In this cycle, the benzoic acid reacts to form an anhydride intermediate, which in turn reacts with hydrogen peroxide to generate a potent peracid oxidant. This peracid is the active species responsible for reactions like the epoxidation of alkenes. researchgate.net
The hydrogenation of the aromatic ring in benzoic acid to produce cyclohexanecarboxylic acid has also been the subject of mechanistic studies using transition metal catalysts. researchgate.net These investigations explore how factors like catalyst support (e.g., activated carbon) and reaction conditions (e.g., pressure in supercritical CO2) influence the reaction pathway and efficiency. researchgate.net The interaction between the benzoic acid's carboxyl group and the metal surface is critical for the adsorption and subsequent activation of the aromatic ring for hydrogenation. researchgate.net
Table 1: Investigated Catalytic Systems Involving Benzoic Acid Derivatives
| Catalytic System | Reaction Type | Role of Benzoic Acid Moiety | Key Mechanistic Feature |
|---|---|---|---|
| Palladium(II) with Ligands | Hydroxycarbonylation | Nucleophile Precursor | Oxidative addition of aryl halide to Pd(0) center. nih.gov |
| Maleic Anhydride / H₂O₂ | N-oxidation | Catalyst/Activator | Forms a peracid oxidant via a diacid-anhydride equilibrium. researchgate.net |
| Rhodium on Carbon (Rh/C) | Ring Hydrogenation | Substrate | Adsorption and activation on the transition metal surface. researchgate.net |
| Graphene Acid (GA) | Friedel–Crafts Arylation | Brønsted Acid Catalyst | Homogeneously distributed carboxylic groups act as catalytic sites. researchgate.net |
Precursor in Functional Polymer Synthesis
This compound is a valuable precursor in the synthesis of functional polymers, where its carboxylic acid group provides a reactive site for incorporation into polymer chains. Its structure can be integrated to tailor polymer properties such as thermal stability and solubility.
The most direct application is in the synthesis of polyesters through polycondensation reactions. nih.gov In this process, a dicarboxylic acid (or its derivative) reacts with a diol. While this compound is a monofunctional carboxylic acid, it can be used as a chain-terminating agent to control the molecular weight of polyesters. Alternatively, difunctional derivatives of its core structure can act as monomers to build the main polymer backbone. The synthesis of aliphatic polyesters, for example, has been optimized using inorganic acids as catalysts under mild vacuum and temperature, a method applicable to aromatic precursors as well. nih.gov
More advanced synthetic routes involve multicomponent reactions (MCRs), which are highly efficient for creating complex and diverse macromolecules. researchgate.net The Passerini three-component reaction (Passerini-3CR) is a prime example, combining a carboxylic acid, an oxo-component (like an aldehyde or ketone), and an isocyanide to form an α-acyloxycarboxamide. researchgate.net By using monomers containing these respective functional groups, polymerization can be achieved. This compound can serve as the carboxylic acid component in such a "Passerini polymerization," allowing its ethyl-substituted phenyl group to be precisely incorporated as a repeating side chain, thereby imparting specific functionalities to the resulting polymer. researchgate.net This method is a powerful tool in macromolecular engineering for developing innovative and structurally diverse materials. researchgate.net
Table 2: Example of a Multicomponent Polymerization Involving a Carboxylic Acid
| Reaction Type | Component 1 | Component 2 | Component 3 | Resulting Linkage |
|---|---|---|---|---|
| Passerini-3CR | Carboxylic Acid (e.g., this compound) | Oxo-component (Aldehyde/Ketone) | Isocyanide | α-acyloxycarboxamide researchgate.net |
Contributions to Agrochemical and Dye Industries
Based on available search results, there is no specific information detailing the contributions or applications of this compound or its direct derivatives within the agrochemical and dye industries. The primary applications found are in organic synthesis as an intermediate and in the fields of polymer and materials science. chemicalbook.com
Biological and Pharmacological Research of 3 Ethylbenzoic Acid and Its Derivatives
Medicinal Chemistry Development
Pharmaceutical Intermediates for Drug Synthesis
3-Ethylbenzoic acid is a valuable building block in the pharmaceutical industry, primarily serving as a synthetic intermediate. lookchem.com Its chemical structure allows for a variety of reactions, including esterification and amidation, which are fundamental in creating more complex molecules. lookchem.com This versatility makes it a key component in the synthesis of diverse organic compounds, some of which are developed into active pharmaceutical ingredients. lookchem.com For instance, derivatives of this compound are utilized in the preparation of compounds with potential therapeutic applications. The related compound, 4-amino-3-ethylbenzoic acid, also functions as a crucial intermediate in the synthesis of various pharmaceutical drugs. lookchem.com
Bi-aryl Amines as Receptor Antagonists (e.g., M3 Muscarinic Acetylcholine (B1216132) Receptors)
A significant application of this compound in medicinal chemistry is its use as a reagent in the preparation of bi-aryl amines. lookchem.comchemicalbook.comchemicalbook.com These synthesized bi-aryl amines have been identified as antagonists for the M3 muscarinic acetylcholine receptor. lookchem.comchemicalbook.comchemicalbook.com M3 receptor antagonists are a class of drugs investigated for their potential in treating a range of conditions. lookchem.com The ability of this compound to form these specific receptor antagonists underscores its importance in the development of targeted therapies. lookchem.com The synthesis of these antagonists often involves coupling the acid portion with an appropriate amine fragment. nih.gov Research has focused on developing efficient synthetic routes, including methods like copper-catalyzed amination of aryl halides, to produce these complex molecules. researchgate.net
Investigation of Anti-inflammatory and Analgesic Activities
Derivatives of benzoic acid, including those structurally related to this compound, have been a focus of research for their potential anti-inflammatory and analgesic properties. ontosight.aiontosight.ai For example, studies on certain benzoic acid derivatives have shown they can inhibit the production of prostaglandins, key mediators of inflammation and pain, by interacting with enzymes like cyclooxygenase-2 (COX-2). benchchem.com In one study, two new chromone (B188151) derivatives of benzoic acid, methyl 3-(2-(5-hydroxy-6-methoxy-4-oxo-4H-chromen-2-yl)ethyl)benzoate and 3-(1-hydroxy-2-(5-hydroxy-6-methoxy-4-oxo-4H-chromen-2-yl)ethyl)benzoic acid, demonstrated significant anti-inflammatory and antinociceptive effects in mouse models. dovepress.com These compounds were shown to reduce carrageenan-induced paw edema and decrease the number of acetic acid-induced abdominal constrictions. dovepress.com Similarly, other synthesized benzoxazolone derivatives have exhibited potent analgesic and anti-inflammatory activities, significantly inhibiting carrageenan- and arachidonic acid-induced paw edema. nih.gov
View Anti-inflammatory and Analgesic Research Data
| Compound/Derivative | Activity Investigated | Key Findings | Source |
|---|---|---|---|
| Chromone derivatives of benzoic acid | Anti-inflammatory & Analgesic | Significant reduction in carrageenan-induced paw edema and acetic acid-induced writhing in mice. dovepress.com | dovepress.com |
| 6-Acyl-3-substituted-2(3H)-benzoxazolone derivatives | Anti-inflammatory & Analgesic | Potent inhibitors of carrageenan- and arachidonic acid-induced paw edema. nih.gov | nih.gov |
| Substituted 4-thiazolidinone (B1220212) derivatives | Anti-inflammatory | Showed anti-inflammatory properties in cellular assays. researchgate.net | researchgate.net |
| Indole/benzimidazole/benzotriazole clubbed with 5-arylidene-2,4-thiazolidinediones | Anti-inflammatory | Compound PC-5 showed 61.9% inhibition in carrageenan-induced rat paw edema model. researchgate.net | researchgate.net |
Enzyme Inhibition Mechanisms in Therapeutic Contexts
The structural framework of this compound derivatives makes them suitable candidates for investigation as enzyme inhibitors. benchchem.com Enzyme inhibition is a critical mechanism of action for many therapeutic drugs. mdpi.com For instance, 4-ethyl-3-iodobenzoic acid, a derivative, is used in studies to probe enzyme inhibition mechanisms, where it may act by binding to the active site of enzymes. benchchem.com The development of inhibitors for enzymes like protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes, has seen the synthesis of various benzoic acid derivatives. ingentaconnect.com One study reported that among a series of 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzoic acid derivatives, compound 4f, 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid, showed good PTP1B inhibitory activity with an IC50 value of 11.17 μM. ingentaconnect.com Molecular docking studies suggested it binds to the catalytic and a second aryl binding site of the enzyme. ingentaconnect.com Other research has focused on designing allosteric inhibitors, such as 4-{[5-arylidene-2-(4-fluorophenylimino)-4-oxothiazolidin-3-yl]methyl}benzoic acids, which were found to be potent PTP1B inhibitors. researchgate.net Additionally, thioxoquinazoline derivatives have been synthesized and shown to inhibit phosphodiesterase 7 (PDE7), an enzyme involved in inflammatory responses. nih.gov
View Enzyme Inhibition Research Data
| Derivative Class | Target Enzyme | Key Findings | Source |
|---|---|---|---|
| 3-(2-(Benzo[d]thiazol-2-ylthio)acetamido)benzoic acid derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Compound 4f displayed an IC50 value of 11.17 μM. ingentaconnect.com | ingentaconnect.com |
| 4-{[5-Arylidene-2-(4-fluorophenylimino)-4-oxothiazolidin-3-yl]methyl}benzoic acids | Protein Tyrosine Phosphatase 1B (PTP1B) | Identified as potent allosteric inhibitors. researchgate.net | researchgate.net |
| Thioxoquinazoline derivatives | Phosphodiesterase 7 (PDE7) | Inhibitory potencies at sub-micromolar levels against PDE7A1. nih.gov | nih.gov |
| 2-Amino-5-formyl-3-methylbenzoic acid derivatives | Cholinesterase | Effective inhibition with IC50 values from 13.62 nM to 33.00 nM. benchchem.com | benchchem.com |
Exploration of Antimicrobial and Anticancer Potential
Benzoic acid derivatives are a well-established class of compounds with recognized antimicrobial properties, and research continues to explore new variations for enhanced activity. ontosight.ai Studies have shown that certain derivatives exhibit antimicrobial effects against various bacterial strains. benchchem.com For example, 4-ethyl-3-iodobenzoic acid has demonstrated the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. benchchem.com Furthermore, derivatives containing amino groups are thought to potentially possess strong antibacterial properties. asmarya.edu.ly In the realm of anticancer research, there is emerging evidence for the potential of some benzoic acid derivatives. ontosight.aibenchchem.com Preliminary studies on derivatives of 2-amino-5-formyl-3-methylbenzoic acid have shown they can inhibit the proliferation of cancer cell lines such as A549 (lung) and MCF-7 (breast), with some compounds exhibiting IC50 values as low as 3.0 µM. benchchem.com The National Cancer Institute (NCI) also lists compounds with similar structural motifs, indicating ongoing interest in their potential anticancer activities. ontosight.ai
Biotransformation and Metabolic Pathways
The biotransformation of alkylbenzoates, such as 4-ethylbenzoate (B1233868), has been studied, particularly in microorganisms. The TOL plasmid pathway in Pseudomonas species is a well-known catabolic route for aromatic compounds. nih.govebi.ac.uk However, initial studies found that this natural pathway is not efficient for degrading 4-ethylbenzoate because the compound fails to induce the necessary catabolic enzymes, and one of its metabolic intermediates can inactivate a key enzyme, catechol 2,3-dioxygenase. nih.govebi.ac.uk Through genetic manipulation, researchers have successfully redesigned this metabolic pathway. nih.govebi.ac.uk By introducing mutations, they developed an altered pathway regulator that is activated by 4-ethylbenzoate and a modified catechol 2,3-dioxygenase that is less sensitive to inactivation. nih.govebi.ac.uk This engineered pathway allows host bacteria to effectively degrade 4-ethylbenzoate. nih.govebi.ac.uk In broader metabolic studies, the biotransformation of various benzoic acid precursors often involves their conversion to CoA-conjugates. For example, in rat hepatocytes, chemicals like Floralozone® are metabolized to 4-ethyl-benzoic acid, which is then conjugated to Coenzyme A. researchgate.net This conjugation is a critical step in the metabolism and potential toxicity of such compounds. researchgate.net
Fungal Biotransformation for Novel Derivatives
Fungal biotransformation serves as a valuable technique for producing novel derivatives of various compounds, including benzoic acid derivatives. This process can lead to the formation of glycosylated and hydroxylated products with potentially altered biological activities and increased water solubility.
Research into the biotransformation of related methylated flavonoids by entomopathogenic filamentous fungi has demonstrated the potential of these organisms to modify aromatic structures. For instance, when 2'-methylflavanone was subjected to biotransformation with Isaria fumosorosea, one of the resulting products was 2-methylbenzoic acid 4-O-β-d-(4'-O-methyl)-glucopyranoside. nih.govmdpi.comresearchgate.net This suggests that fungi can cleave the flavanone (B1672756) structure and subsequently glycosylate the resulting benzoic acid derivative. mdpi.com While this specific study did not use this compound as a substrate, it highlights a plausible pathway for generating novel glycosylated derivatives from substituted benzoic acids using fungal cultures. nih.govmdpi.comresearchgate.net
In another study, the endophytic fungus Scytalidium sp. was found to produce several new metabolites, including highly substituted benzoic acid derivatives. most.gov.bd This underscores the capacity of various fungal species to synthesize unique benzoic acid structures. most.gov.bd Furthermore, the soil-derived fungus Curvularia inaequalis has been shown to produce 4-hydroxy-3-(3-methyoxy-3-methylbutyl)-benzoic acid, demonstrating the diverse biosynthetic capabilities of fungi in modifying the benzene (B151609) ring of benzoic acid. nih.gov
While direct fungal biotransformation studies on this compound are not extensively documented in the provided search results, the existing literature on related compounds strongly supports the potential of using fungi to generate novel derivatives. The types of transformations observed, such as glycosylation and hydroxylation, are key modifications that can significantly impact the pharmacological profile of the parent compound.
Table 1: Examples of Fungal Biotransformation Products of Related Aromatic Compounds
| Original Compound | Fungal Strain | Biotransformation Product | Reference |
| 2'-Methylflavanone | Isaria fumosorosea KCH J2 | 2-methylbenzoic acid 4-O-β-d-(4'-O-methyl)-glucopyranoside | nih.govmdpi.comresearchgate.net |
| 2'-Methylflavanone | Beauveria bassiana KCH J1.5 | 3'-hydroxy-2'-methylflavanone 6-O-β-d-(4″-O-methyl)-glucopyranoside | nih.govmdpi.comresearchgate.net |
This interactive table summarizes key findings in fungal biotransformation of related aromatic compounds, illustrating the potential for generating novel derivatives.
Mammalian Metabolic Studies and Metabolite Identification (e.g., CoA Conjugates)
In mammalian systems, benzoic acid and its derivatives undergo various metabolic transformations. One significant pathway involves the formation of coenzyme A (CoA) conjugates. This process is crucial for the subsequent metabolism and excretion of these compounds.
Studies on para-substituted benzoic acids have shed light on the formation and accumulation of benzoyl-CoA conjugates. Research on aromatic aldehydes that are metabolized to p-alkyl-benzoic acids in rats has shown that these benzoic acid metabolites can form CoA conjugates. oup.comoup.com Specifically, p-alkyl-benzoyl-CoA conjugates were found to accumulate at high and steady levels in plated rat hepatocytes. oup.com This accumulation has been hypothesized to be a key initiating event in the testicular toxicity observed with certain p-alkyl-phenylpropanals. oup.comoup.com
A detailed structure-activity relationship study revealed a strong correlation between the accumulation of p-alkyl-benzoyl-CoA in rat hepatocytes and the toxic outcome. researchgate.net Interestingly, this accumulation was found to be specific to rat hepatocytes and did not occur in human or rabbit hepatocytes, suggesting species-specific differences in metabolism. researchgate.net The study also detected p-isopropyl-benzoyl-CoA conjugates in the liver and testes of rats treated with a precursor, indicating that this metabolic pathway is relevant in vivo. researchgate.net
While these studies primarily focus on para-substituted benzoic acids, they provide a strong basis for understanding the potential metabolic fate of this compound. It is plausible that this compound could also be converted to its corresponding CoA conjugate, 3-ethylbenzoyl-CoA, in mammalian systems. However, the accumulation and potential biological consequences of this specific conjugate would require further investigation.
Table 2: Correlation of p-Alkyl-Benzoyl-CoA Accumulation and Toxicity in Rat Hepatocytes
| Compound Class | Metabolic Fate | Toxic Outcome in Rats | Reference |
| p-Alkyl-phenylpropanals | Formation of p-alkyl-benzoic acids and subsequent accumulation of p-alkyl-benzoyl-CoA conjugates | Male reproductive toxicity | oup.comresearchgate.net |
| o-Methyl substituted derivatives | No formation of benzoic acid metabolites or corresponding CoA conjugates | Lack of male reproductive toxicity | oup.comresearchgate.net |
This interactive table illustrates the link between the formation of benzoyl-CoA conjugates from certain benzoic acid derivatives and observed toxicity in rat models.
Cytochrome P450 Enzyme-Mediated Oxidations and Demethylation
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a wide range of xenobiotics, including benzoic acid derivatives. These enzymes catalyze various oxidative reactions, such as hydroxylation, dealkylation, and desaturation.
Research on the bacterial cytochrome P450 enzyme CYP199A4 from Rhodopseudomonas palustris has provided significant insights into the oxidation of substituted benzoic acids. This enzyme can catalyze the hydroxylation of 4-ethylbenzoic acid with high enantioselectivity. acs.orguq.edu.au The structure of 4-ethylbenzoic acid bound to CYP199A4 revealed that the ethyl group's C(β) C-H bonds are positioned closer to the heme iron than the C(α) C-H bonds, which influences the reaction's outcome. rcsb.org In addition to hydroxylation, CYP199A4 can also catalyze desaturation reactions, converting 4-ethylbenzoic acid to 4-vinylbenzoic acid. nih.gov
The position of the substituent on the benzoic acid ring is a critical determinant of CYP-mediated oxidation. Studies with CYP199A4 have shown that oxidative demethylation of methoxybenzoic acids is strongly favored at the para-position over the meta or ortho positions. rsc.orgresearchgate.net This selectivity is attributed to the specific binding orientation of the substrate within the enzyme's active site. rsc.org While this compound was not the primary substrate in these studies, the findings suggest that its metabolism by CYP enzymes would likely involve hydroxylation of the ethyl group.
Furthermore, studies with another P450, PbdA from Rhodococcus jostii RHA1, which efficiently O-demethylates para-methoxylated benzoates, also showed that it could catalyze the hydroxylation and dehydrogenation of p-ethylbenzoate. researchgate.net This further supports the role of CYP enzymes in the oxidation of the alkyl side chain of ethylbenzoic acid isomers.
Table 3: Products of Cytochrome P450-Mediated Oxidation of 4-Ethylbenzoic Acid
| Enzyme | Substrate | Major Products | Reference |
| CYP199A2 | 4-Ethylbenzoic acid | 4-(1-hydroxyethyl)-benzoic acid, 4-vinylbenzoic acid | nih.gov |
| CYP199A4 | 4-Ethylbenzoic acid | Hydroxylated derivatives | acs.orguq.edu.au |
| PbdA | p-Ethylbenzoate | Hydroxylated and dehydrogenated products | researchgate.net |
This interactive table displays the products formed from the oxidation of 4-ethylbenzoic acid by different cytochrome P450 enzymes.
Advanced Research Directions and Future Perspectives
Rational Design of 3-Ethylbenzoic Acid Derivatives for Enhanced Properties
The rational design of derivatives is a cornerstone of modern medicinal chemistry, where the this compound core is strategically modified to enhance interactions with biological targets. By altering functional groups on the phenyl ring or the carboxylic acid moiety, researchers can fine-tune properties like binding affinity, selectivity, and pharmacokinetic profiles.
Key research findings include the development of derivatives targeting a range of diseases. For instance, 3-(adenosylthio)benzoic acid derivatives have been designed as potent inhibitors of the SARS-CoV-2 nsp14 methyltransferase, an essential enzyme for viral RNA capping. mdpi.comnih.gov Structure-guided design led to the synthesis of compounds with subnanomolar inhibitory activity by introducing substituents onto the benzoic acid ring to create additional hydrophobic interactions within the enzyme's binding pocket. nih.gov
Similarly, derivatives of 3-acetamido-benzoic acid have been synthesized and evaluated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a significant target for treating type 2 diabetes. researchgate.netingentaconnect.com Molecular docking studies informed the design of these molecules to fit within the enzyme's active site. researchgate.netingentaconnect.com Other research has explored benzoic acid derivatives as inhibitors of influenza neuraminidase. researchgate.net Furthermore, this compound has been used as an intermediate in the preparation of bi-aryl amines that function as M3 muscarinic acetylcholine (B1216132) receptor antagonists, which are valuable in treating conditions like overactive bladder and chronic obstructive pulmonary disease (COPD). lookchem.comchemicalbook.com
Table 1: Examples of Rationally Designed Benzoic Acid Derivatives
| Derivative Class | Target | Therapeutic Application | Design Strategy |
|---|---|---|---|
| 3-(Adenosylthio)benzoic acids | SARS-CoV-2 nsp14 Methyltransferase | Antiviral (COVID-19) | Structure-guided design to occupy both SAM and mRNA-binding pockets. mdpi.comnih.gov |
| 3-Acetamido-4-methyl benzoic acids | Protein Tyrosine Phosphatase 1B (PTP1B) | Anti-diabetic | Designed as phosphotyrosine (pTyr) mimetics to bind to the enzyme's active site. researchgate.net |
| Bi-aryl amines | M3 Muscarinic Acetylcholine Receptor | Overactive Bladder, COPD | Synthesized from this compound to act as receptor antagonists. lookchem.comchemicalbook.com |
| Guanidinobenzoic acids | Influenza Neuraminidase | Antiviral (Influenza) | Structure-based design to inhibit enzyme activity. researchgate.net |
Innovative Synthetic Methodologies for Sustainable Production
The shift towards green chemistry has spurred the development of innovative and sustainable methods for producing this compound and its derivatives. Research is focused on increasing efficiency, reducing waste, and avoiding harsh or hazardous reagents.
One area of innovation involves catalysis. For example, iridium-catalyzed ortho-iodination of benzoic acids has been developed, providing a direct route to functionalized derivatives under relatively mild conditions. amazonaws.com For sustainable oxidation processes, which are key to producing benzoic acids from alkylbenzene precursors, novel catalytic systems are being explored. Research into the oxidation of toluene (B28343) to benzaldehyde (B42025) and benzoic acid has analyzed process sustainability, highlighting how catalyst selectivity impacts energy use and environmental scores. ntnu.no Green approaches using graphite-like carbon nitride (gC3N4) catalysts in supercritical carbon dioxide (scCO2) have shown potential for the clean oxidation of benzyl (B1604629) alcohol to benzoic acid derivatives. researcher.life
Biocatalysis presents another promising frontier. The use of enzymes like unspecific peroxygenase in bio-electrochemical systems is being investigated for the synthesis of ethylbenzoic acid, offering a potentially sustainable alternative to traditional chemical methods. dechema.de Efforts are also being made to streamline existing multi-step syntheses. For the related compound 4-ethoxy-3-ethylbenzoic acid, an improved two-step process using lithium diisopropylamide (LDA) was developed, which avoids the use of autoclaves and hazardous cyanides while significantly reducing raw material costs compared to traditional routes. vulcanchem.com
Development of Multifunctional Materials Incorporating this compound Moieties
The structural characteristics of this compound make it a valuable building block for creating advanced functional materials. Its rigid aromatic ring and reactive carboxylic acid group allow it to be incorporated as a linker or moiety in polymers, liquid crystals, and metal-organic frameworks (MOFs). benchchem.com
In the field of materials science, derivatives like 4-bromo-3-ethylbenzoic acid are used to develop novel polymers and liquid crystals. benchchem.com The specific substitution pattern influences the material's final properties. Research on expandable layered hybrid materials has demonstrated that alkyl-substituted benzoic acids (such as the 4-ethyl isomer) can act as molecular spacers to control the distance between inorganic nanoribbons in MOF-type structures. mdpi.com This allows for the tuning of the material's architecture and properties, such as Lewis acidity, for potential applications in catalysis. mdpi.com
The versatility of the this compound scaffold is further demonstrated by its use in synthesizing a variety of intermediates for materials applications. For example, 4-amino-3-ethylbenzoic acid is noted for its potential in creating new materials, and other derivatives serve as precursors for dyes and fragrances. lookchem.comlookchem.com
Table 2: Materials Applications of Ethylbenzoic Acid Derivatives
| Derivative/Moiety | Material Type | Function/Application | Reference |
|---|---|---|---|
| 4-Bromo-3-ethylbenzoic acid | Polymers, Liquid Crystals | Intermediate for materials with specific electronic and physical properties. | benchchem.com |
| 4-Ethylbenzoic acid | Metal-Organic Frameworks (MOFs) | Organic linker to create expandable, layered hybrid materials with tunable properties. | mdpi.com |
| 4-Amino-3-ethylbenzoic acid | Novel Materials | Building block for innovative materials development. | lookchem.com |
| This compound | Dyes, Fragrances | Intermediate in the synthesis of various organic compounds. | lookchem.com |
Computational-Experimental Synergy in Molecular Discovery
The integration of computational chemistry with experimental work has become indispensable in modern molecular discovery, accelerating the design and validation of new compounds based on this compound. This synergistic approach allows researchers to predict molecular properties, simulate reactions, and understand biological interactions before committing to laborious and costly lab work.
Density Functional Theory (DFT) is a powerful tool used in this context. Studies have employed DFT to calculate the molecular geometry, vibrational frequencies (IR spectra), and electronic properties (such as HOMO-LUMO energy gaps) of benzoic acid derivatives. benchchem.comjocpr.com These theoretical calculations are then compared with experimental data from techniques like X-ray crystallography and spectroscopy to validate the computational models. benchchem.comjocpr.com This synergy provides deep insights into molecular structure and reactivity. jocpr.com For example, computational modeling can predict the most likely sites for electrophilic or nucleophilic attack on a molecule like 4-bromo-3-ethylbenzoic acid. benchchem.com
In drug discovery, molecular docking is a key computational technique. It has been used extensively to predict and rationalize the binding modes of this compound derivatives within the active sites of target enzymes like PTP1B and SARS-CoV-2 nsp14. nih.govresearchgate.netingentaconnect.com These docking studies help explain why certain derivatives are more potent than others and guide the rational design of next-generation inhibitors with improved binding affinity. nih.govresearchgate.net This computational-experimental loop, where predictions guide synthesis and testing, which in turn refines the models, is crucial for efficient molecular discovery.
Exploration of Novel Biological Targets and Therapeutic Applications
While several applications for this compound derivatives are established, ongoing research continues to explore new biological targets and therapeutic possibilities. The compound's scaffold is versatile, suggesting its potential applicability across a wide range of diseases.
Current research has identified derivatives active against targets in infectious diseases, metabolic disorders, and inflammatory conditions. mdpi.comresearchgate.net For example, the success of 3-(adenosylthio)benzoic acid derivatives as SARS-CoV-2 nsp14 inhibitors highlights their potential as broad-spectrum antiviral agents, as this enzyme is conserved across many coronaviruses. mdpi.comnih.gov Similarly, the development of PTP1B inhibitors for diabetes could be expanded to address related conditions like obesity and cancer, where PTP1B is also implicated. researchgate.net
Future research may focus on unexplored targets. Given that some benzoic acid derivatives exhibit anti-inflammatory and antimicrobial properties, systematic screening of a this compound derivative library against bacterial, fungal, or inflammatory targets could yield new lead compounds. ontosight.aismolecule.com The use of this compound as an intermediate for c-Jun N-terminal kinase (JNK) inhibitors also opens another avenue for therapeutic development, as JNK is involved in apoptosis, inflammation, and neurodegenerative diseases. lookchem.com The adaptability of the this compound core makes it a valuable platform for discovering drugs with novel mechanisms of action.
Q & A
Q. What are the established synthetic routes for 3-Ethylbenzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound can be achieved via cross-coupling reactions, such as the Suzuki-Miyaura coupling. For example, a protocol analogous to the synthesis of 3-phenylbenzoic acid (via PdCl₂-catalyzed coupling of 3-iodobenzoic acid with phenylboronic acid under basic conditions) can be adapted by substituting the boronic acid with ethylboronic acid . Key variables include:
- Catalyst : PdCl₂ or Pd(PPh₃)₄ (0.5–2 mol%).
- Base : NaOH or K₂CO₃ (2–3 equivalents).
- Solvent : Aqueous ethanol or THF (60–80°C).
- Yield optimization : Monitor reaction progress via TLC and adjust temperature to minimize decarboxylation.
A two-step alternative involves Friedel-Crafts alkylation followed by oxidation, though this may introduce regioselectivity challenges .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be standardized?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show a triplet for the ethyl group (δ ~1.3 ppm, CH₂CH₃) and aromatic protons (δ ~7.4–8.1 ppm). Compare with NIST reference data for benzoic acid derivatives to confirm purity .
- IR Spectroscopy : Look for C=O stretching (~1680 cm⁻¹) and O-H (carboxylic acid) bands (~2500–3000 cm⁻¹).
- HPLC : Use a C18 column with UV detection (254 nm) and a mobile phase of acetonitrile/0.1% TFA to assess purity (>95% target).
Q. What protocols are recommended for determining the solubility and stability of this compound in aqueous and organic solvents?
- Methodological Answer :
- Solubility : Perform gravimetric analysis by saturating solvents (e.g., water, ethanol, DMSO) with the compound at 25°C, filter, and quantify dissolved mass via evaporation.
- Stability : Conduct accelerated degradation studies (40–60°C, pH 1–13) over 72 hours, monitoring degradation products via LC-MS. Reference protocols for structurally similar acids (e.g., 2,3-dimethylbenzoic acid) suggest stability in acidic conditions but hydrolysis in alkaline media .
Advanced Research Questions
Q. How can catalytic systems in cross-coupling reactions be optimized to enhance the efficiency of this compound synthesis?
- Methodological Answer :
- Catalyst screening : Test Pd nanoparticles, ligand-free systems, or Ni catalysts for cost-effectiveness. For example, Pd/C with microwave irradiation reduces reaction time .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus biphasic systems to improve yield.
- Kinetic studies : Use in-situ IR or GC-MS to track intermediates and optimize reaction quenching.
Q. What strategies resolve contradictions in reported data on this compound’s reactivity under varying pH conditions?
- Methodological Answer :
- Controlled replication : Reproduce conflicting studies with standardized buffers (e.g., phosphate vs. citrate) and ionic strength.
- Meta-analysis : Apply statistical models (e.g., random-effects meta-regression) to identify confounding variables like temperature or impurity profiles .
- Advanced analytics : Use ¹³C NMR to probe carboxylate anion formation in basic media, which may explain reactivity discrepancies .
Q. How should researchers design experiments to evaluate this compound’s bioactivity while ensuring data reliability?
- Methodological Answer :
- Positive/Negative controls : Include salicylic acid (anti-inflammatory) and unsubstituted benzoic acid in bioassays.
- Dose-response curves : Test concentrations from 1 µM to 10 mM in enzyme inhibition assays (e.g., COX-1/COX-2), replicating triplicate measurements .
- Data validation : Use orthogonal methods (e.g., SPR for binding affinity and fluorescence quenching for enzymatic activity) to confirm results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
